molecular formula C4H8N8 B105420 Guanylmelamine CAS No. 4405-08-7

Guanylmelamine

Cat. No. B105420
CAS RN: 4405-08-7
M. Wt: 168.16 g/mol
InChI Key: QLVPICNVQBBOQP-UHFFFAOYSA-N
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Description

Guanylmelamine is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to guanylurea dicyanamide and guanylated polyamines, which are compounds with biological significance and applications in materials science. Guanylmelamine can be synthesized through reactions involving dicyandiamide and has been studied for its role in forming graphitic carbon nitride, a material with potential use in electronics and catalysis .

Synthesis Analysis

The synthesis of guanylmelamine has been explored through the reaction of dicyandiamide in the presence of an acid catalyst such as hydrogen chloride. This reaction can occur in an inactive solvent like a phenol or pyridine-nitrobenzene mixture, leading to the formation of mono and diguanylmelamine. The yield of these products is significantly influenced by the amount of acid present, with a larger amount favoring the production of monoguanylmelamine. Interestingly, cyanamide is also formed during this process and is suggested to contribute to the formation of polyguanylmelamines .

Molecular Structure Analysis

The molecular structure of guanylurea dicyanamide, a related compound, has been characterized by single-crystal X-ray diffraction. This characterization provides insights into the molecular arrangement and potential reactivity of guanylmelamine derivatives. The thermal behavior of guanylurea dicyanamide has been studied, revealing a sequence of thermally induced reactions that lead to the formation of melamine and melem, which are precursors to graphitic carbon nitride .

Chemical Reactions Analysis

Guanylmelamine and its derivatives undergo a variety of chemical reactions. For instance, the thermal conversion of guanylurea dicyanamide involves addition, cyclization, and elimination reactions, resulting in the formation of melamine and subsequent condensation to melem. These reactions are crucial for the transformation into layered CNxHy phases, which are of interest for their material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanylmelamine derivatives are influenced by their molecular structure. For example, guanylated polyamines, which include guanylmelamine, exhibit high solubility in water and bioavailability due to their polycationic nature. This makes them suitable for biological applications and as potential drug candidates. The guanidine group present in these compounds is known for its strong basicity and ability to form hydrogen bonds, which is important for their interaction with biological macromolecules and enzymes .

Scientific Research Applications

1. Therapeutic Potential in Cardiopulmonary Diseases

Guanylmelamine, primarily through its role in the nitric oxide (NO) signaling pathway, has shown significant therapeutic potential in cardiopulmonary diseases. Soluble guanylate cyclase (sGC), a key enzyme activated by NO, is crucial in synthesizing the second messenger cGMP, leading to vasorelaxation and inhibition of smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. This pathway is integral in the pathogenesis and potential treatment of diseases like pulmonary hypertension, coronary artery disease, and atherosclerosis (Stasch, Pacher, & Evgenov, 2011).

2. Vasorelaxant Effects in Cardiovascular Health

Studies have demonstrated the vasorelaxant effects of guanylmelamine-related compounds, contributing to cardiovascular health. For instance, certain sGC inhibitors and activators have been observed to induce vasorelaxation in experimental models, suggesting potential applications in managing hypertension and related cardiovascular conditions (Feelisch et al., 1999).

3. Role in Gastrointestinal Tract Function

Guanylmelamine derivatives have been explored for their effects on gastrointestinal tract function. For example, guthymine (guanylthiourea), a derivative, has been used experimentally and clinically for treating bowel paresis in peritonitis, showing effectiveness in stimulating intestinal peristalsis (Timofeev, Frolov, & Zhitniuk, 1975).

4. Potential in Cancer Research

Guanylmelamine and its derivatives have shown promise in cancer research, particularly in inhibiting cell growth. Studies have indicated that certain guanyl diamines, which inhibit enzymes involved in polyamine biosynthesis, can arrest cellular proliferation, suggesting a potential role in cancer treatment (Park, Wolff, Lee, & Folk, 1994).

5. Impact on Blood Pressure Regulation

The involvement of guanylmelamine-related compounds in blood pressure regulation has been a focus of cardiovascular research. They contribute to the modulation of vascular tone and blood pressure, particularly through the nitric oxide-guanylyl cyclase pathway, playing a crucial role in the circadian regulation of blood pressure (Witte, Schnecko, Zuther, & Lemmer, 1995).

properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPICNVQBBOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196025
Record name Guanylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylmelamine

CAS RN

4405-08-7
Record name Guanylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanylmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RC Hirt, F Halverson, FT King - Spectrochimica Acta, 1959 - Elsevier
The ultraviolet absorption spectra of mono-, di- and tri-guanylmelamines, phenylguanylmelamine and phonylguanidine, and their ions have been determined. The ionization constants …
Number of citations: 10 www.sciencedirect.com
M Himmelsbach, TD Thanh Vo - Electrophoresis, 2014 - Wiley Online Library
… /guanylmelamine and melam/methylmelamine were efficiently separated using 10% ACN. Guanylmelamine … critical peak pairs guanylurea/guanylmelamine and melam/methylmelamine …
T Tashiro, M Oiwa - The Journal of Physical Chemistry, 1976 - ACS Publications
CH2O^-N (CH20H) 2 (K2). This paper describes a method to determine the equilibrium constants K\and K2 of the two reactions. Ki and K2 values have been determined for 2-methoxy-(…
Number of citations: 3 pubs.acs.org
古沢源久, 武内次夫, 渡辺広昭, 風間孝夫, 大平裕子 - 日本化学会誌, 1972 - jlc.jst.go.jp
… for the separation of small amounts of monoguanylmelamine in acetoguanamine by means of a … 150-250 ml of the effluent containing monoguanylmelamine is taken and adjusted to a …
Number of citations: 2 jlc.jst.go.jp
T Tashiro, M Oiwa - Journal of Polymer Science: Polymer …, 1981 - Wiley Online Library
… studies revealed that these reaction rates were influenced by the equilibrium constants of conjugated acids and base formation of melamine, acetoguanamine, and guanylmelamine …
Number of citations: 6 onlinelibrary.wiley.com
N Lavado, JG de la Concepción, P Cintas… - Physical Chemistry …, 2022 - pubs.rsc.org
… 3 ) and C 4 H 5 N 7 (4 [thin space (1/6-em)] : [thin space (1/6-em)] 0 –NH 3 ), the latter being compatible with cyanomelamine, whereas C 4 H 8 N 8 would correspond to guanylmelamine…
Number of citations: 4 pubs.rsc.org
E Kobayashi - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… Guanylmelamine and melamine can be also estimated by chemical analysis; the former can not be detected in any products, while the latter exists in small amounts in the products at …
Number of citations: 9 www.journal.csj.jp
AR Smith - Journal of the Society of Dyers and Colourists, 1961 - Wiley Online Library
The chemical reactions concerned in the preparation of thermosetting resins based particularly on urea or melamine and formaldehyde are discussed, together with the newer cellulose …
Number of citations: 18 onlinelibrary.wiley.com
AK Das - 1970 - idr.iitkgp.ac.in
… confirmed that a part of this de ammoniated polymer was derived from dicyanodiamide by way of de građation and recombination Ghrough melanine , cyanamide or guanylmelamine in …
Number of citations: 0 www.idr.iitkgp.ac.in
A Logozzo, B Vennes, RK Kohli, J Davies… - 2023 - chemrxiv.org
… observed behavior in Figure 1 is due to a photochemical self-reaction of DCD, resulting in the formation of higher molecular weight cyclic azines such as melamine or guanylmelamine,…
Number of citations: 2 chemrxiv.org

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